molecular formula C15H21ClN2O3 B2916682 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea CAS No. 2034484-61-0

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Cat. No.: B2916682
CAS No.: 2034484-61-0
M. Wt: 312.79
InChI Key: HERKBVWJVNKKKG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea ( 2034484-61-0) is a synthetic urea derivative of interest in chemical and pharmaceutical research. With a molecular formula of C15H21ClN2O3 and a molecular weight of 312.79 g/mol, this compound features a unique structure combining a 3-chlorophenyl group with a tetrahydropyran (oxan-4-yl) propanol chain . This specific molecular architecture makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel small molecule inhibitors or modulators. The presence of both hydrogen bond donors and acceptors, as indicated by its PSA value, suggests potential for targeted molecular interactions . Recent scientific literature highlights the use of this compound and its structural analogs in various research areas, including the development of new organic materials and the study of biological pathways . Researchers can procure this chemical in various quantities, with options available from 1mg to 50mg, to support early-stage discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c16-12-2-1-3-13(10-12)18-15(20)17-7-4-14(19)11-5-8-21-9-6-11/h1-3,10-11,14,19H,4-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERKBVWJVNKKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-hydroxy-3-(oxan-4-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a synthetic organic compound with the CAS number 2034484-61-0. It features a chlorophenyl group, a hydroxypropyl group, and an oxan-4-yl moiety. It's investigated for its potential as a biochemical probe or inhibitor and explored for its therapeutic potential in treating various diseases.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Biology It is studied for its potential as a biochemical probe or inhibitor.
  • Medicine It is explored for its therapeutic potential in treating various diseases.
  • Industry It is utilized in developing new materials or as a catalyst in chemical reactions.

Chemical Reactions

This compound can undergo reactions such as:

  • Oxidation The hydroxy group can be oxidized to form a carbonyl group. Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
  • Reduction The compound can be reduced to form corresponding amines or alcohols. Reagents like lithium aluminum hydride or sodium borohydride can be used.
  • Substitution The chlorophenyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols under basic conditions can be used.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Urea Derivatives

Compound Name Substituent on Urea Nitrogen Molecular Weight (g/mol) Yield (%) Key Features
3-(3-Chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea 3-Chlorophenyl, 3-hydroxy-3-(oxan-4-yl)propyl Enhanced solubility via oxan-4-yl hydroxyl group
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) 4-Cyanophenyl, 3-chlorophenyl 272.0 88.5 Electron-withdrawing cyano group improves metabolic stability
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl, 3,4-dichlorophenyl 306.0 81.9 Increased lipophilicity due to additional chlorine
1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea (6h) 4-Cyanophenyl, 3-(trifluoromethoxy)phenyl 322.1 84.8 Trifluoromethoxy group enhances resistance to oxidative metabolism

Key Observations :

  • Compounds with electron-withdrawing groups (e.g., cyano in 6f) exhibit higher yields (>80%), suggesting synthetic efficiency for such derivatives .

Structural Analogs with Heterocyclic Moieties

  • PDB 8AOY Ligand (C₂₂H₃₁Cl₂N₃O₃) : This compound shares a chlorophenyl group and oxan-4-yl moiety but incorporates a piperidinyl-carbonyl linkage instead of urea. The larger molecular weight (506.47 g/mol) and amide functionality suggest distinct pharmacological targeting, possibly as a protease inhibitor .
  • Phenothiazine-Derived Ureas (): N-[3-(10H-phenothiazin-1-yl)propyl]urea derivatives exhibit structural divergence due to the phenothiazine ring system, which confers radical-scavenging activity. In contrast, the oxan-4-yl group in the main compound may prioritize solubility over redox activity .

Impurity Profiles and Regulatory Considerations

  • Process Impurities: Impurities such as 1-(3-chlorophenyl)piperazine and related piperazine derivatives () are controlled in drug substances but excluded from total impurity calculations in final formulations.

Biological Activity

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea, known by its CAS number 2034484-61-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological applications.

The compound features a chlorophenyl group, a hydroxypropyl group, and an oxan-4-yl moiety. The synthesis typically involves the reaction of 3-chlorophenyl isocyanate with 3-hydroxy-3-(oxan-4-yl)propylamine under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. This reaction forms a urea linkage, resulting in the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological responses. The precise pathways depend on the context of use, but potential interactions include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor binding : It may act as an agonist or antagonist at certain receptor sites, influencing physiological processes.

Biological Activity and Applications

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity against viruses such as Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to established antiviral agents .
  • Biochemical Probes : The compound is also being investigated for its utility as a biochemical probe in research settings, particularly in understanding enzyme mechanisms and cellular signaling pathways.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related urea derivative against HCT-116 and MCF-7 cell lines. The most active compound showed IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming doxorubicin (IC50 3.23 µg/mL), highlighting its potential as a potent anticancer agent .

Study 2: Antiviral Activity

In another investigation, derivatives of the compound were tested for antiviral activity against TMV. Results indicated that certain compounds exhibited EC50 values significantly lower than those of traditional antiviral drugs, suggesting a promising avenue for further research into antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/EC50 ValuesReference
This compoundAnticancerHCT-116: 1.9 µg/mL; MCF-7: 2.3 µg/mL
Related Urea DerivativeAntiviralEC50 values < TMV control
Other Chlorophenyl UreasVariableDependent on structure

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